2-(Cyanomethyl)thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(cyanomethyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c7-2-1-5-8-4(3-11-5)6(9)10/h3H,1H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPHVWYCARZMQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655504 | |
| Record name | 2-(Cyanomethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439905-17-6 | |
| Record name | 2-(Cyanomethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including 2-(cyanomethyl)thiazole-4-carboxylic acid, as cytotoxic agents against various cancer cell lines. For instance, a series of thiazolidine derivatives were synthesized and evaluated for their antiproliferative activities against prostate cancer and melanoma. The modifications in the thiazole structure led to compounds exhibiting IC50 values in the low nanomolar range, indicating potent anticancer properties .
Mechanism of Action
The mechanism underlying the anticancer activity of these compounds has been linked to their ability to inhibit tubulin polymerization, which is crucial for cell division. This inhibition results in cell cycle arrest and apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer drugs .
Synthetic Applications
Eco-Friendly Synthesis
The synthesis of this compound has been approached using environmentally benign methods. One notable method involves the use of glycerol as a solvent under microwave irradiation, which enhances reaction efficiency while minimizing environmental impact. This approach not only simplifies the synthesis process but also improves yields compared to traditional methods .
Synthetic Versatility
The compound serves as a versatile intermediate in organic synthesis. It can be utilized in various reactions involving electrophiles due to its reactive cyanomethyl group. This characteristic allows for the generation of diverse thiazole derivatives that can be tailored for specific biological activities or chemical properties .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism by which 2-(Cyanomethyl)thiazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-4-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Selected Thiazole-4-Carboxylic Acid Derivatives
Key Findings:
Substituent Effects on Bioactivity: Cyanomethyl derivatives (e.g., this compound) show promise in neurodegenerative disease research due to their ability to modulate AMPA receptor kinetics . Aryl-substituted derivatives (e.g., 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid) exhibit enhanced metabolic stability and ligand-receptor binding affinity, making them suitable for kinase inhibitors . Hydrazinyl derivatives demonstrate broad-spectrum antimicrobial activity, with MIC values as low as 3.12 µg/mL against Staphylococcus aureus .
Physicochemical Properties: Ester derivatives (e.g., ethyl 2-(cyanomethyl)thiazole-4-carboxylate) are more lipophilic than their carboxylic acid counterparts, improving membrane permeability . Peptide-conjugated thiazoles (e.g., tert-butoxycarbonylamino-substituted derivatives) exhibit high purity (>98%) and defined melting points (101–103°C), critical for crystallinity in drug formulations .
Synthetic Versatility :
Biological Activity
2-(Cyanomethyl)thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
- Molecular Formula: C6H4N2O2S
- CAS Number: 439905-17-6
- Structure: The compound features a thiazole ring, which is known for its diverse biological activities due to the presence of both nitrogen and sulfur atoms in the ring structure.
Anticancer Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study on related thiazole compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Tubulin Polymerization : Some thiazole derivatives were found to inhibit tubulin polymerization, a crucial process for cell division. This mechanism is pivotal in the development of anticancer agents targeting microtubules .
- Cell Line Studies : In vitro studies have shown that compounds structurally related to this compound can inhibit the growth of various cancer cell lines with IC50 values in the low micromolar range (0.7 to 3.8 μM) against prostate cancer and melanoma cells .
- Mechanism of Action : The mechanism involves interference with the cell cycle and apoptosis pathways, leading to increased apoptosis in cancer cells .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor:
- Tyrosinase Inhibition : Similar thiazole derivatives have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This property could be beneficial in treating hyperpigmentation disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example:
- Modifications at the phenyl ring or the carboxylic acid group can enhance or diminish biological activity.
- Compounds with bulky aromatic substituents have shown improved anticancer activity compared to simpler structures .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives:
- NCI-60 Cell Line Screen : Compounds similar to this compound were tested against a panel of 60 human tumor cell lines, revealing broad-spectrum anticancer activity with varying degrees of potency across different cancer types .
- In Vivo Studies : Preliminary animal studies suggest that these compounds may also exhibit anti-tumor effects in vivo, warranting further investigation into their therapeutic potential .
Data Summary
| Activity Type | Description | IC50 Range |
|---|---|---|
| Anticancer | Inhibits cancer cell growth | 0.7 - 3.8 μM |
| Tyrosinase Inhibition | Reduces melanin production | Not specified |
| Mechanism | Inhibits tubulin polymerization | N/A |
Preparation Methods
The Hantzsch Reaction Route
The classical and most reliable method to synthesize substituted thiazoles, including 2-(cyanomethyl)thiazole derivatives, is the Hantzsch reaction. This involves the reaction of α-bromomethyl ketones with thioamides under reflux conditions in solvents such as ethanol or tetrahydrofuran (THF). The intermediate thiazolyl hydrobromides are subsequently treated with aqueous ammonia to yield the desired thiazole derivatives.
- Reaction conditions: Reflux in ethanol or THF, sometimes with ethanol/DMF mixtures.
- Mechanism: Nucleophilic attack of thioamide sulfur on α-bromomethyl ketone, cyclization, and subsequent treatment with ammonia.
- Advantages: High reliability and broad substrate scope.
- Limitations: Requires handling of α-bromomethyl ketones and relatively long reaction times.
Variants include dropwise addition of α-bromoketones, stirring at room temperature followed by reflux, and extraction with organic solvents instead of ammonia treatment.
Base-Mediated Condensation with 2-Sulfonylthiazoles
An alternative synthetic pathway involves the reaction of 2-sulfonylthiazoles with alkyl 2-cyanoacetates in the presence of strong bases such as sodium hydride (NaH) in dimethylformamide (DMF). This reaction yields 2-(thiazol-2-yl)cyanoacetate esters, which can then be hydrolyzed and decarboxylated to produce 2-(cyanomethyl)thiazoles.
- Reaction conditions: NaH base in DMF solvent.
- Post-reaction processing: Hydrolysis and decarboxylation steps.
- Advantages: Allows for functional group tolerance and structural diversity.
- Challenges: Requires careful control of base strength and reaction temperature.
Microwave-Assisted Synthesis in Environmentally Benign Media
Recent advances have introduced microwave irradiation as a rapid and green method for synthesizing 2-cyanomethyl-4-phenylthiazoles, which can be adapted for 2-(cyanomethyl)thiazole-4-carboxylic acid derivatives.
- Solvent: Glycerol, an environmentally friendly solvent.
- Reaction time: Short, typically 3.5 to 4.5 minutes.
- Yield and purity: High product purity with efficient isolation.
- Benefits: Reduced reaction times, minimal solvent use, and eco-friendly conditions.
This method involves the reaction of substituted 2-bromoacetophenones with thioamides under microwave irradiation, facilitating rapid ring formation and cyanomethyl group introduction.
Patent-Reported Method for Thiazole-4-Carboxylic Acid Derivatives
A Chinese patent (CN102372680A) describes a method for preparing thiazole-4-carboxylic acid derivatives, which can be relevant for this compound synthesis. The method involves:
- Condensation of suitable thiazolidine intermediates with formic acid or formaldehyde solutions.
- Use of solvents such as ethanol or methanol.
- Reaction conditions involving controlled stirring, cooling, and filtration.
- Post-synthesis purification by recrystallization.
This approach emphasizes controlled reaction parameters to achieve high purity and yield of thiazole carboxylic acid derivatives.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Solvent(s) | Reaction Conditions | Reaction Time | Yield & Purity | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Hantzsch Reaction | α-Bromomethyl ketone + thioamide | Ethanol, THF, DMF | Reflux or room temp + reflux | Hours (overnight) | High purity | Well-established, broad applicability | Longer reaction times |
| Base-Mediated Condensation | 2-Sulfonylthiazoles + alkyl 2-cyanoacetate + NaH | DMF | Room temperature, base catalyzed | Variable | Moderate to high | Functional group tolerance | Requires strong base, careful control |
| Microwave-Assisted Synthesis | Substituted 2-bromoacetophenones + thioamide | Glycerol | Microwave irradiation | 3.5 - 4.5 minutes | High purity, rapid | Eco-friendly, fast, minimal solvent | Limited substrate scope reported |
| Patent Method (CN102372680A) | Thiazolidine intermediates + formic acid/formaldehyde | Ethanol, methanol | Stirring, cooling, filtration | Hours | High purity | Controlled conditions, scalable | Patent restrictions, specific reagents |
Research Findings and Analytical Characterization
- The microwave-assisted synthesis demonstrated a significant reduction in reaction time while maintaining high purity, confirmed by $$ ^1H $$-NMR spectroscopy and elemental analysis.
- The Hantzsch reaction remains a cornerstone method due to its reliability and well-understood mechanism.
- Hydrolysis and decarboxylation steps in base-mediated methods allow for structural modifications but require careful optimization.
- The patent method offers a controlled synthetic route with potential for scale-up, involving classical condensation and purification techniques.
Q & A
Q. What are the standard synthetic routes for 2-(cyanomethyl)thiazole-4-carboxylic acid, and how are intermediates characterized?
The synthesis typically involves cyclocondensation of cyanomethyl thioamide derivatives with α-haloketones or esters. Key intermediates, such as ethyl 2-aminothiazole-4-carboxylate, are characterized using FTIR (to confirm carbonyl and nitrile groups) and NMR (to resolve thiazole ring protons and substituent patterns) . Purity is assessed via HPLC with C18 columns and mobile phases optimized for polar heterocycles .
Q. How are spectroscopic techniques employed to validate the structure of thiazole-4-carboxylic acid derivatives?
- 1H/13C NMR : Assigns protons and carbons in the thiazole ring (e.g., C4-carboxylic acid at ~165 ppm in 13C NMR) and cyanomethyl substituents (δ ~3.5–4.0 ppm for CH2CN in 1H NMR) .
- FTIR : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹), C≡N stretches (~2200 cm⁻¹), and thiazole ring vibrations (~1500 cm⁻¹) .
- LC-MS : Confirms molecular ion peaks and fragmentation patterns, critical for detecting impurities in multi-step syntheses .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different antioxidant or antimicrobial assays?
Discrepancies often arise from assay-specific redox mechanisms (e.g., DPPH vs. ABTS radical scavenging) or microbial strain variability. Normalize activity to reference standards (e.g., ascorbic acid for antioxidants) and use dose-response curves to compare IC50 values. For antimicrobial studies, include both Gram-positive and Gram-negative panels to assess broad-spectrum efficacy .
Q. How can computational models predict the pharmacokinetic behavior of this compound derivatives?
In silico ADMET tools (e.g., SwissADME, pkCSM) evaluate:
- Lipophilicity (LogP): Impacts blood-brain barrier permeability.
- Metabolic stability : Cytochrome P450 interactions predicted via molecular docking.
- Toxicity : Ames test predictions for mutagenicity. Validate with experimental hepatocyte clearance assays .
Q. What methodologies optimize regioselectivity in halogenation or nitration of the thiazole ring?
- Electrophilic substitution : Use HNO3/H2SO4 for nitration at electron-rich C5 positions.
- Directed metalation : Employ LDA or TMPZnCl·LiCl to functionalize C2/C4 positions. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and confirm regiochemistry via NOESY or X-ray crystallography .
Q. How do structural modifications (e.g., peptide conjugation) enhance target binding affinity?
- Peptide coupling : Attach valine or cyclohexylamine via EDC/HOBt-mediated amidation to improve solubility and receptor interactions.
- SAR studies : Compare IC50 values of derivatives with varying substituents (e.g., fluorophenyl vs. methoxyphenyl) to identify critical pharmacophores .
Q. What analytical challenges arise in quantifying low-abundance metabolites of thiazole derivatives, and how are they addressed?
- Matrix effects : Use LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) to improve accuracy.
- Low sensitivity : Derivatize carboxylic acids with pentafluorobenzyl bromide to enhance ionization efficiency .
Cross-Disciplinary Applications
Q. How can this compound serve as a scaffold in materials science or agrochemistry?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
